molecular formula C20H18N2O2S2 B13351986 Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate CAS No. 72625-10-6

Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate

Cat. No.: B13351986
CAS No.: 72625-10-6
M. Wt: 382.5 g/mol
InChI Key: WYAHJBADNUVEJO-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate typically involves the reaction of aminothiophene carboxylate ester with phenyl isothiocyanate in ethanol. This reaction forms the thioureido thiophene intermediate, which is then condensed with hydrazine hydrate using ethyl alcohol as a solvent to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.

    Phenylthioureido derivatives: Compounds with the phenylthioureido group also show similar reactivity and biological activity.

Uniqueness

Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases sets it apart from other thiophene derivatives, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

72625-10-6

Molecular Formula

C20H18N2O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 5-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H18N2O2S2/c1-2-24-19(23)16-13-17(14-9-5-3-6-10-14)26-18(16)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25)

InChI Key

WYAHJBADNUVEJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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